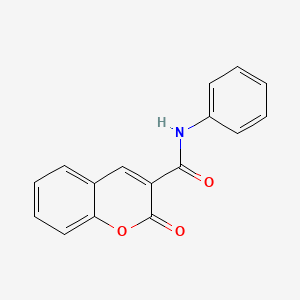

2-オキソ-N-フェニル-2H-クロメン-3-カルボキサミド

概要

説明

2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes, such as HIV-1 integrase.

Medicine: Research has indicated its potential use in developing therapeutic agents for diseases like HIV.

Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

作用機序

2-オキソ-N-フェニル-2H-クロメン-3-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、HIV-1インテグラーゼ阻害剤として、この化合物は酵素の活性部位に結合し、ウイルスのDNAが宿主ゲノムに組み込まれるのを防ぎます . この阻害は、ウイルスの複製を阻害するために不可欠です。

生化学分析

Biochemical Properties

2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to interact with HIV-1 integrase, an enzyme crucial for the life cycle of the HIV virus . The presence of the chromene-3-carboxamide motif in the compound was found to be crucial for this enzymatic activity .

Cellular Effects

The compound’s interaction with HIV-1 integrase leads to significant inhibition of the enzyme’s 3’-strand transfer activity . This interaction can influence cell function by inhibiting the replication of the HIV virus within the cell .

Molecular Mechanism

The molecular mechanism of 2-oxo-N-phenyl-2H-chromene-3-carboxamide involves binding to the HIV-1 integrase enzyme, inhibiting its function . This binding interaction disrupts the enzyme’s ability to integrate the viral DNA into the host cell’s genome, a crucial step in the viral replication process .

Temporal Effects in Laboratory Settings

The effects of 2-oxo-N-phenyl-2H-chromene-3-carboxamide on HIV-1 integrase activity have been studied over time in laboratory settings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves a two-step pathway:

Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and diethyl malonate.

Step 1: The initial step involves the condensation of 2-hydroxybenzaldehyde with diethyl malonate to form a coumarin derivative.

Step 2: The coumarin derivative is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently coupled with an aromatic amine to yield 2-oxo-N-phenyl-2H-chromene-3-carboxamide

Industrial Production Methods

While specific industrial production methods for 2-oxo-N-phenyl-2H-chromene-3-carboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.

化学反応の分析

反応の種類

2-オキソ-N-フェニル-2H-クロメン-3-カルボキサミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を生成することができます。

還元: 還元反応は、化合物中に存在する官能基を変更するために実行できます。

置換: 化合物の芳香環は、異なる置換基を導入することができる置換反応を可能にします。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が通常使用されます。

置換: 求電子置換反応は、酸性または塩基性条件下でハロゲンまたはニトロ化合物などの試薬を使用して実行できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化されたクロメン誘導体を生成する可能性があり、一方、置換反応は芳香環にさまざまな官能基を導入する可能性があります。

4. 科学研究の用途

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、HIV-1インテグラーゼなどの特定の酵素の阻害剤として可能性を示しています.

医学: 研究では、HIVなどの病気の治療薬を開発するための潜在的な使用が示唆されています.

産業: この化合物のユニークな特性は、新しい材料や化学プロセス開発に適しています。

類似化合物との比較

類似化合物

2-オキソ-N-置換フェニル-2H-クロメン-3-カルボキサミド誘導体: これらの化合物は、類似した構造をしていますが、フェニル環に異なる置換基があります.

クマリン誘導体: これらの化合物は、クロメンコア構造を共有し、類似の生物活性を示します.

独自性

2-オキソ-N-フェニル-2H-クロメン-3-カルボキサミドは、その特定の置換パターンとカルボキサミド基の存在によりユニークです。このユニークな構造は、その独特の生物活性と潜在的な治療用途に貢献しています。

特性

IUPAC Name |

2-oxo-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBGZCBLOPVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321427 | |

| Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-25-7 | |

| Record name | 2-Oxo-N-phenylchromene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC375104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。